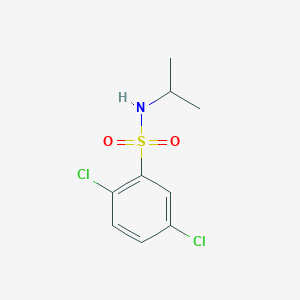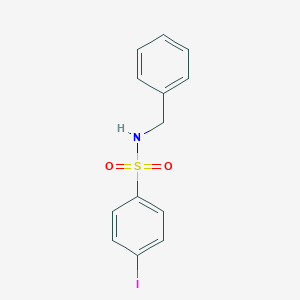
N-benzyl-4-iodobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-iodobenzenesulfonamide (BI-78D3) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-benzyl-4-iodobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition, it has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-4-iodobenzenesulfonamide in lab experiments is its potency and specificity for inhibiting HDACs. This makes it a useful tool for studying the role of HDACs in cancer growth and for developing new cancer therapies. However, one limitation is that it is not yet fully understood how it interacts with other proteins and pathways in the cell, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-benzyl-4-iodobenzenesulfonamide. One area of interest is in developing new analogs of the compound that may have improved potency and specificity for inhibiting HDACs. Another area of interest is in studying the effects of this compound on other pathways and proteins in the cell, which may provide insight into its mechanism of action and potential therapeutic uses. Finally, there is interest in studying the effectiveness of this compound in combination with other cancer therapies, such as immunotherapy, to enhance its effectiveness in treating cancer.
Méthodes De Synthèse
The synthesis of N-benzyl-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the synthesis is typically around 50-60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
N-benzyl-4-iodobenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. In addition, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propriétés
Formule moléculaire |
C13H12INO2S |
|---|---|
Poids moléculaire |
373.21 g/mol |
Nom IUPAC |
N-benzyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C13H12INO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
Clé InChI |
VIAOHFYGYGINLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




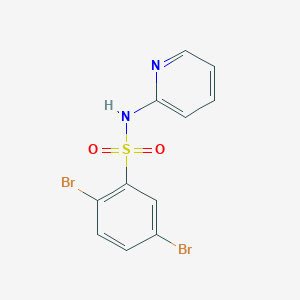
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)
![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
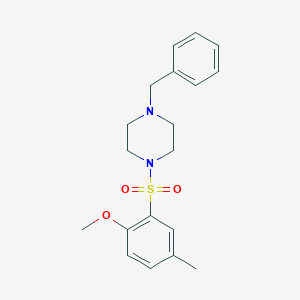
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)
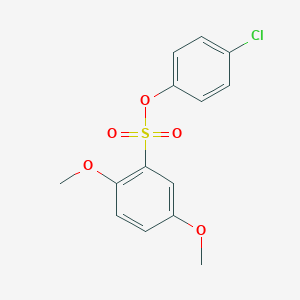
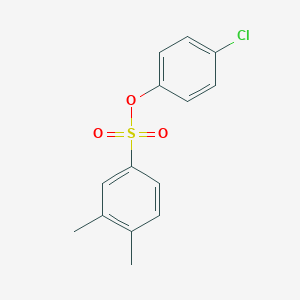
![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)
